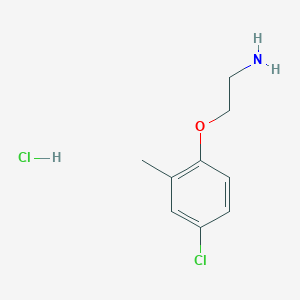
Ethyl 4,4-dimethyl-3-oxohexanoate
Overview
Description
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-3-oxohexanoate acetylacetate is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2. It can also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl acetylacetate has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have a sedative effect and can reduce anxiety and stress. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 4,4-dimethyl-3-oxohexanoate acetylacetate in lab experiments is its low toxicity and high solubility in various solvents. It is also relatively cheap and easy to synthesize. However, one of the limitations is its low boiling point, which can make it difficult to handle in certain experiments.
Future Directions
There are several future directions for the study of Ethyl 4,4-dimethyl-3-oxohexanoate acetylacetate. One area of research is the development of new synthetic methods for the production of this compound acetylacetate. Another area of research is the study of its potential as an antitumor agent and its mechanism of action in cancer cells. Additionally, further studies are needed to understand its potential as an anti-inflammatory agent and its effects on the central nervous system.
Scientific Research Applications
Ethyl acetylacetate has been extensively studied for its potential applications in various fields. In organic synthesis, it is commonly used as a building block for the synthesis of other organic compounds. It can also be used as a solvent for various reactions, such as Grignard reactions and aldol condensations.
In the pharmaceutical industry, Ethyl 4,4-dimethyl-3-oxohexanoate acetylacetate has been studied for its potential as an antitumor agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In the food industry, this compound acetylacetate is commonly used as a flavoring agent for various food products. It has a fruity and sweet aroma and is commonly used in fruit-flavored beverages, candies, and baked goods.
properties
IUPAC Name |
ethyl 4,4-dimethyl-3-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-10(3,4)8(11)7-9(12)13-6-2/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXRANJTVIVOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B3158378.png)
![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3158380.png)


![3-[Ethyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B3158400.png)



![1-Iododibenzo[b,d]furan](/img/structure/B3158435.png)